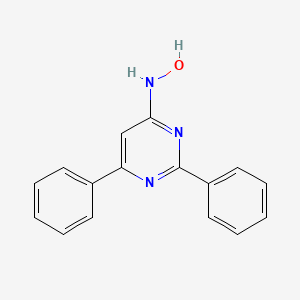

N-Hydroxy-2,6-diphenylpyrimidin-4-amine

Description

N-Hydroxy-2,6-diphenylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 6, and an N-hydroxy (-NHOH) group at position 2.

Properties

CAS No. |

106119-62-4 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(2,6-diphenylpyrimidin-4-yl)hydroxylamine |

InChI |

InChI=1S/C16H13N3O/c20-19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11,20H,(H,17,18,19) |

InChI Key |

WFOSGQLEACBMRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine typically involves multicomponent reactions (MCRs). One efficient method includes the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing the pyrimidine ring through annulated processes.

Industrial Production Methods: While specific industrial production methods for N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine are not widely documented, the general approach involves scalable multicomponent reactions that ensure high yield and purity. The use of microwave irradiation and Lewis acids can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Numerous studies have highlighted the potential of pyrimidine derivatives, including N-Hydroxy-2,6-diphenylpyrimidin-4-amine, as anticancer agents. Pyrimidines are known for their ability to inhibit various cancer cell lines through mechanisms that often involve the modulation of key signaling pathways.

- Case Study : A recent investigation demonstrated that certain pyrimidine derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent antitumor activity. For instance, derivatives similar to this compound were shown to induce apoptosis and cell cycle arrest in cancer cells .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against a range of pathogenic bacteria and fungi.

- Data Table: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| This compound | Escherichia coli | 12 | |

| This compound | Pseudomonas aeruginosa | 10 |

These results suggest that the compound possesses significant antibacterial properties comparable to standard antibiotics.

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical methods, including:

Mechanism of Action

The mechanism of action of N-(2,6-Diphenylpyrimidin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Research Implications and Data Gaps

- Biological Activity : While N-hydroxy groups in related compounds (e.g., N-Hydroxy-2-AAF) show enzyme inhibition, the target compound’s pyrimidine core may confer selectivity for kinases or nucleic acid-binding proteins.

- Toxicity and Safety : The absence of chlorine substituents (cf. ) likely improves safety, but in vitro assays are needed to confirm.

- Synthesis Optimization : Further studies are required to optimize the yield and purity of N-Hydroxy-2,6-diphenylpyrimidin-4-amine, building on methods from and .

Biological Activity

N-Hydroxy-2,6-diphenylpyrimidin-4-amine is a compound belonging to the pyrimidine derivatives, which have garnered attention due to their diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores the biological activity of this compound through various studies, highlighting its potential applications and mechanisms of action.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with hydroxyl and phenyl groups. The presence of these functional groups is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been primarily evaluated through in vitro assays and computational studies. Key findings from recent research include:

- Anticancer Properties : Several derivatives of 4,6-diarylpyrimidine, including those related to this compound, have demonstrated significant anticancer effects. For instance, derivative 12 was shown to inhibit Aurora kinase A (AURKA), leading to reduced cell viability in human colon cancer cells (HCT116) by inducing apoptosis and cell cycle arrest at the G2/M phase .

- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes. For example, related pyrimidine derivatives have been reported to act as potent inhibitors of β-glucuronidase, with some showing IC50 values as low as 2.8 µM . This suggests that this compound could similarly exhibit enzyme inhibitory properties.

- Mechanistic Insights : In silico docking studies have revealed that the binding affinity of this compound derivatives to AURKA is significant, with binding energies ranging from -16.72 to -11.63 kcal/mol . These interactions are critical for understanding how structural modifications can enhance biological activity.

Case Study 1: Anticancer Activity

In a study focusing on 4,6-diarylpyrimidine derivatives, derivative 12 was identified as a selective AURKA inhibitor. The study utilized clonogenic survival assays and flow cytometry to assess its effects on cancer cell lines:

| Parameter | Value |

|---|---|

| IC50 (HCT116 cells) | Not specified |

| Cell Cycle Arrest | G2/M phase accumulation |

| Caspase Activation | Cleavage of caspase-3 and -7 |

| Binding Energy (AURKA) | -16.72 to -11.63 kcal/mol |

The results indicated that derivative 12 significantly reduced clonogenicity and induced apoptosis through caspase-mediated pathways .

Case Study 2: Enzyme Inhibition

Another investigation assessed various pyrimidine derivatives for their β-glucuronidase inhibitory activity:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound 24 | 2.8 ± 0.10 | Most potent β-glucuronidase inhibitor |

| Compound 8 | 72.0 ± 6.20 | Significant inhibition |

| Compound 9 | 126.43 ± 6.16 | Moderate inhibition |

These findings suggest that structural features significantly influence enzyme inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.